Temazepam glucuronide

Enzymatic hydrolysis β-glucuronidase kinetics Forensic toxicology

Temazepam glucuronide (CAS 3703-53-5) is the primary Phase II glucuronide conjugate of the intermediate-acting 3-hydroxy benzodiazepine temazepam. It is the major urinary and blood metabolite, formed via direct glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes including UGT2B7, UGT1A6, UGT2B15, and UGT1A9.

Molecular Formula C22H21ClN2O8
Molecular Weight 476.9 g/mol
CAS No. 3703-53-5
Cat. No. B15290148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemazepam glucuronide
CAS3703-53-5
Molecular FormulaC22H21ClN2O8
Molecular Weight476.9 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4
InChIInChI=1S/C22H21ClN2O8/c1-25-13-8-7-11(23)9-12(13)14(10-5-3-2-4-6-10)24-19(20(25)29)33-22-17(28)15(26)16(27)18(32-22)21(30)31/h2-9,15-19,22,26-28H,1H3,(H,30,31)/t15-,16-,17+,18-,19?,22-/m0/s1
InChIKeyKFYGTOURBGCWNQ-RYQNVSPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temazepam Glucuronide (CAS 3703-53-5): Analytical Reference Standard and Key Benzodiazepine Metabolite for Forensic Toxicology


Temazepam glucuronide (CAS 3703-53-5) is the primary Phase II glucuronide conjugate of the intermediate-acting 3-hydroxy benzodiazepine temazepam [1]. It is the major urinary and blood metabolite, formed via direct glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes including UGT2B7, UGT1A6, UGT2B15, and UGT1A9 [2]. As a certified reference standard available at 100 μg/mL in methanol (Cerilliant®), it serves as an essential analytical tool for LC-MS/MS and GC-MS applications in forensic toxicology, urine drug testing, and enzymatic hydrolysis control experiments . The compound exists as a mixture of R- and S-diastereomers, reflecting the racemic nature of the parent drug, with stereospecific glucuronidation kinetics that distinguish it from closely related benzodiazepine glucuronides such as oxazepam glucuronide and lorazepam glucuronide [2].

Why Generic Substitution Fails: Quantifiable Physicochemical and Metabolic Divergence of Temazepam Glucuronide from Its Closest Analogs


Temazepam glucuronide cannot be substituted with oxazepam glucuronide or lorazepam glucuronide in analytical workflows or pharmacokinetic studies because each benzodiazepine glucuronide exhibits structurally determined, quantitatively distinct behaviour across every critical performance dimension. The electron-donating N-methyl substituent on the temazepam scaffold directly modulates enzymatic hydrolysis rates, producing the lowest kcat (0.94 s⁻¹) and Km (34 μM) among the three common 3-hydroxy benzodiazepine glucuronides when catalyzed by E. coli β-glucuronidase [1]. In LC-MS/MS detection, temazepam glucuronide displays a 1336-fold signal-to-noise enhancement upon phosphonium derivatization, compared to only 371-fold for oxazepam glucuronide and 217-fold for lorazepam glucuronide [2]. Furthermore, the urinary pharmacokinetic profile is fundamentally different: temazepam glucuronide reaches a Cmax of 145.61 ng/mL with a Tmax of 41.14 h, whereas oxazepam glucuronide peaks later at 101.57 ng/mL and 165.86 h, with the concentration crossover occurring at approximately 72 h post-dose [3]. These are not marginal differences; they reflect divergent molecular properties that preclude interchangeable use in any validated analytical or research setting.

Temazepam Glucuronide (CAS 3703-53-5): Head-to-Head Quantitative Differentiation Evidence Against Oxazepam Glucuronide and Lorazepam Glucuronide


Enzymatic Hydrolysis Rate (kcat) and Substrate Affinity (Km): Temazepam Glucuronide Is the Slowest Hydrolyzing 3-Hydroxy Benzodiazepine Glucuronide by E. coli β-Glucuronidase

In a direct head-to-head comparison using the on-line benzodiazepine screening immunoassay on the Roche/Hitachi 917 analyzer, temazepam glucuronide exhibited the lowest catalytic turnover rate (kcat) and the lowest Michaelis constant (Km) among the three major 3-hydroxy benzodiazepine glucuronides when hydrolyzed by E. coli β-D-glucuronidase in 50 mM phosphate buffer at pH 6.4 [1]. The kcat of temazepam glucuronide was 0.94 s⁻¹, compared to 2.4 s⁻¹ for oxazepam glucuronide (2.6-fold higher) and 3.7 s⁻¹ for lorazepam glucuronide (3.9-fold higher). Concurrently, its Km was 34 μM, versus 60 μM for oxazepam glucuronide and approximately 100 μM for lorazepam glucuronide, indicating tighter enzyme binding but slower catalytic processing. The same trend was reproduced in buffered drug-free urine [1].

Enzymatic hydrolysis β-glucuronidase kinetics Forensic toxicology Urine drug testing

LC-MS/MS Signal-to-Noise Enhancement via Phosphonium Derivatization: Temazepam Glucuronide Yields a 1336-Fold Improvement, Dramatically Surpassing Oxazepam and Lorazepam Glucuronides

Turfus et al. (2014) applied tris(trimethoxyphenyl) phosphonium propylamine derivatization to introduce a quaternary cation functionality onto benzodiazepine glucuronides for positive-mode electrospray ionization LC-MS/MS analysis [1]. In this direct head-to-head comparison, temazepam glucuronide exhibited an average signal-to-noise (S/N) ratio improvement of 1336-fold upon derivatization, compared to 371-fold for oxazepam glucuronide and 217-fold for lorazepam glucuronide [1]. The peak area improvement was also higher for temazepam glucuronide (67-fold) than for oxazepam (6-fold) or lorazepam glucuronide (7-fold). Importantly, the derivatized temazepam glucuronide signal exceeded that of the underivatized parent drug temazepam, a finding not consistently observed for the other two glucuronides [1].

LC-MS/MS Chemical derivatization Signal enhancement Forensic analysis Trace detection

Urinary Excretion Fraction and Glucuronidation Completeness: Temazepam Is Preferentially Cleared via Direct Glucuronidation, Yielding a Higher Glucuronide-to-Parent Ratio than Oxazepam

In a clinical pharmacokinetic study by Locniskar and Greenblatt (1990), 24 healthy volunteers received single 30 mg oral doses of temazepam [1]. Urinary recovery analysis across two consecutive 24-hour collections revealed that 39% of the administered dose was excreted as intact temazepam glucuronide, whereas only 4.7% was recovered as oxazepam glucuronide (the downstream oxidative metabolite conjugate) [1]. This 8.3:1 ratio demonstrates that direct glucuronidation is the dominant clearance pathway. Supporting this, Dinis-Oliveira (2017) reported that temazepam glucuronide represents 88% of total temazepam-related material in human urine, compared to only 71.4% for oxazepam glucuronide relative to total oxazepam [REFS-2, cited by REFS-3]. The near-complete glucuronidation of temazepam means that free temazepam is often undetectable in urine, making temazepam glucuronide the analytically essential target for any forensic or clinical monitoring program [3].

Drug metabolism Urinary excretion Glucuronidation efficiency Pharmacokinetics

Urinary Pharmacokinetic Parameters: Temazepam Glucuronide Reaches Earlier Peak Concentration and Shorter Half-Life than Oxazepam Glucuronide, Enabling Time-Since-Ingestion Estimation

Wang et al. (2022) conducted a direct pharmacokinetic comparison of diazepam metabolites in the urine of 28 Chinese volunteers following a single 5 mg oral dose of diazepam, with sample collection extending to 15 days [1]. In this study, temazepam glucuronide (TG) and oxazepam glucuronide (OG) were quantified directly by LC-MS/MS. TG reached a peak urinary concentration (Cmax) of 145.61 ng/mL at a Tmax of 41.14 h, whereas OG peaked at only 101.57 ng/mL and did not reach Tmax until 165.86 h [1]. The elimination half-life (t½z) of TG was 200.17 h, substantially shorter than the 536.44 h observed for OG [1]. Notably, TG concentration exceeded OG concentration until approximately 72 h post-dose, at which point their concentration curves crossed, with OG becoming dominant thereafter [1]. Both glucuronides were detectable for at least 15 days [1].

Pharmacokinetics Cmax Tmax Half-life Detection window Forensic interpretation

Recombinant β-Glucuronidase Hydrolysis Recovery: Temazepam Glucuronide Shows Consistently Lower Hydrolysis Efficiency than Oxazepam and Lorazepam Glucuronides Under Rapid Conditions

Morris et al. (2014) evaluated the hydrolysis efficiency of a novel recombinant β-glucuronidase (IMCSzyme™) on glucuronide controls for oxazepam, lorazepam, and temazepam [1]. Under optimized conditions at room temperature (RT), maximum hydrolysis of glucuronide controls was achieved within 5 minutes. Mean analyte recovery for oxazepam glucuronide and lorazepam glucuronide was ≥94%, whereas temazepam glucuronide recovery reached only ≥80% [1]. This represents a minimum 14-percentage-point deficit relative to oxazepam and lorazepam. Notably, only temazepam glucuronide showed increased recovery upon extended incubation at elevated temperature (55°C), indicating that it requires more energetic conditions to achieve comparable hydrolysis efficiency [1]. This differential reactivity was further confirmed by Matsuo et al. (2024), who reported >80% recovery for temazepam glucuronide using recombinant β-glucuronidase B-One®, with quantitative hydrolysis of other substrates achieved within 3 min at room temperature [2].

Enzymatic hydrolysis Recombinant β-glucuronidase IMCSzyme Urinalysis Recovery efficiency

Temazepam Glucuronide (CAS 3703-53-5): Highest-Value Application Scenarios Based on Quantitative Differentiation Evidence


Forensic Urine Drug Testing: Compound-Specific Hydrolysis Control for Enzymatic Benzodiazepine Screening

Temazepam glucuronide's uniquely low kcat (0.94 s⁻¹) and Km (34 μM) with E. coli β-glucuronidase [1], combined with its ≥14-percentage-point lower recovery under rapid recombinant β-glucuronidase conditions compared to oxazepam and lorazepam glucuronides [2], make it the only appropriate hydrolysis control for forensic laboratories processing urine samples for temazepam detection. Laboratories using oxazepam glucuronide as a universal hydrolysis control will systematically underestimate temazepam concentrations, as evidenced by the quantitative hydrolysis rate data and recovery studies. Procurement of the Cerilliant® temazepam glucuronide lithium salt certified reference standard (100 μg/mL in methanol) as a dedicated hydrolysis control is therefore a technical requirement for ISO/IEC 17025-accredited forensic toxicology laboratories performing benzodiazepine confirmation testing.

Extending Diazepam Detection Windows by Direct Glucuronide Analysis in LC-MS/MS Workflows

The urinary pharmacokinetic data from Wang et al. (2022) demonstrate that temazepam glucuronide is detectable for at least 15 days following a single 5 mg oral dose of diazepam, with a peak concentration of 145.61 ng/mL at 41.14 h [3]. Its concentration exceeds oxazepam glucuronide for the first ~72 h [3], and its 1336-fold S/N enhancement upon phosphonium derivatization [4] provides forensic laboratories with the analytical sensitivity to detect diazepam ingestion long after parent diazepam and non-conjugated metabolites have cleared. For laboratories developing direct glucuronide LC-MS/MS methods without enzymatic hydrolysis, temazepam glucuronide reference material is an indispensable calibrator, given that 88% of urinary temazepam exists in conjugated form [3] and free temazepam is often undetectable.

Enzymatic Hydrolysis Method Validation and Inter-Enzyme Comparison Studies

The quantitative hydrolysis kinetics data from Dou et al. (2001) [1] and the differential recovery data from Morris et al. (2014) [2] establish temazepam glucuronide as the most discriminating substrate for benchmarking β-glucuronidase enzyme performance across vendors and conditions. Because its hydrolysis rate is 2.6-fold lower than oxazepam glucuronide and 3.9-fold lower than lorazepam glucuronide [1], it serves as the 'worst-case' substrate that reveals enzyme efficiency limitations that faster-hydrolyzing substrates may mask. This property is exploited in method validation studies such as Matsuo et al. (2024), who used temazepam glucuronide recovery as a critical endpoint for optimizing on-column enzymatic hydrolysis protocols [5].

Clinical Pharmacokinetic Studies Requiring Discrimination of Temazepam Ingestion from Diazepam Metabolism

In clinical or forensic scenarios where it is necessary to distinguish direct temazepam administration from temazepam appearing as a diazepam metabolite, temazepam glucuronide quantification is essential. Following temazepam administration, 39% of the dose is excreted as temazepam glucuronide with only 4.7% as oxazepam glucuronide [6], producing a characteristic high TG/OG ratio. In contrast, following diazepam administration, both TG and OG appear as sequential metabolites, with TG peaking earlier and at higher concentration than OG [3]. The distinct temporal and quantitative relationships between these two glucuronides—including the TG/OG concentration crossover at ~72 h [3]—provide a pharmacokinetic fingerprint that requires both authentic reference standards for accurate interpretation.

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